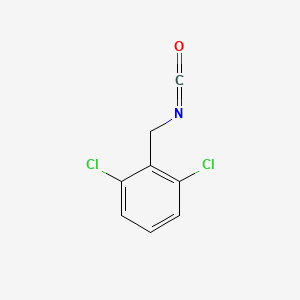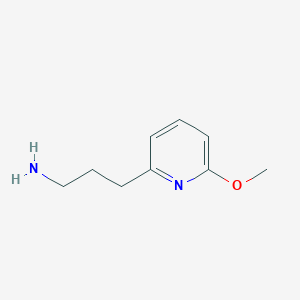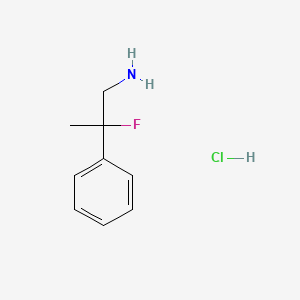
2-Fluoro-2-phenylpropan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-phenylpropan-1-aminehydrochloride is a chemical compound with the molecular formula C9H12FN·HCl It is a derivative of phenylpropanamine, where a fluorine atom is substituted at the second position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-phenylpropan-1-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-Fluoro-2-phenylpropan-1-amine.
Amine Formation: The amine group is introduced via reductive amination, where the corresponding ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2-phenylpropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-phenylpropan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-phenylpropan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, potentially leading to more potent biological effects. The compound may modulate various biochemical pathways, influencing cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpropan-1-aminehydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Chloro-2-phenylpropan-1-aminehydrochloride: Contains a chlorine atom instead of fluorine, affecting its reactivity and interactions.
2-Bromo-2-phenylpropan-1-aminehydrochloride: Similar structure with a bromine atom, leading to distinct chemical behavior.
Uniqueness
2-Fluoro-2-phenylpropan-1-aminehydrochloride is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects can enhance its stability, reactivity, and binding interactions, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H13ClFN |
|---|---|
Molekulargewicht |
189.66 g/mol |
IUPAC-Name |
2-fluoro-2-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-9(10,7-11)8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3;1H |
InChI-Schlüssel |
OCABOAGDAIZWAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)(C1=CC=CC=C1)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)


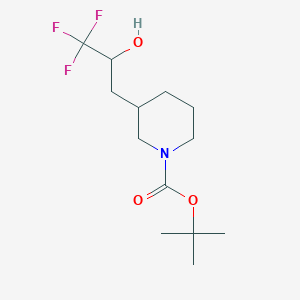


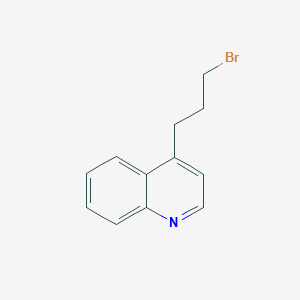
![7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
